molecular formula C13H16BF3O4 B1356186 2-(Neopentyloxycarbonyl)-5-(trifluoromethyl)phenylboronic acid CAS No. 204981-49-7

2-(Neopentyloxycarbonyl)-5-(trifluoromethyl)phenylboronic acid

Cat. No. B1356186
M. Wt: 304.07 g/mol
InChI Key: FKFFRSYPSCAHAE-UHFFFAOYSA-N
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Description

“2-(Neopentyloxycarbonyl)-5-(trifluoromethyl)phenylboronic acid” is a chemical compound used in scientific research. It has a CAS Number of 204981-49-7 and a molecular weight of 304.07 . The compound is a white

Scientific Research Applications

Application 1: Catalytic Protodeboronation

  • Summary : This application involves the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis .
  • Methods : Utilizing a radical approach, 1°, 2°, and 3° alkyl boronic esters undergo catalytic protodeboronation paired with a Matteson–CH2–homologation .
  • Results : The process allows for formal anti-Markovnikov alkene hydromethylation, a valuable transformation applied to compounds like methoxy protected (−)-Δ8-THC and cholesterol .

Application 2: Dehydrative Amidation Catalysis

  • Summary : 2,4-Bis(trifluoromethyl)phenylboronic acid is used as a catalyst for dehydrative amidation between carboxylic acids and amines .
  • Methods : The ortho-substituent on the boronic acid plays a crucial role in preventing the coordination of amines to the boron atom of the active species, thus accelerating amidation .
  • Results : The catalyst is effective for α-dipeptide synthesis, with mechanistic studies suggesting a 2:2 mixed anhydride as the only active species .

Application 3: Suzuki-Miyaura Cross-Coupling Reaction

  • Summary : The compound is used in the Suzuki-Miyaura cross-coupling reaction, a pivotal method for forming carbon-carbon bonds .
  • Methods : The reaction typically involves the cross-coupling of an organoboron compound with a halide using a palladium catalyst .
  • Results : This reaction is widely used for synthesizing various organic compounds, including pharmaceuticals and polymers .

Application 4: Neutron Capture Therapy

  • Summary : This compound is considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
  • Methods : The boronic esters are used due to their ability to capture neutrons and release alpha particles, which can destroy cancer cells .
  • Results : The hydrolysis of phenylboronic pinacol esters at physiological pH is a critical factor, as these compounds are only marginally stable in water .

Application 5: Radical Trifluoromethylation

  • Summary : The trifluoromethyl group is increasingly important in pharmaceuticals, agrochemicals, and materials, and this compound is used in radical trifluoromethylation .
  • Methods : The process involves the trifluoromethylation of carbon-centered radical intermediates .
  • Results : This method has advanced the development of compounds with trifluoromethyl groups, which are significant in enhancing the properties of pharmaceuticals and other materials .

Application 6: Suzuki-Miyaura Cross-Coupling Reaction

  • Summary : It is used in the Suzuki-Miyaura cross-coupling reaction, which is essential for forming carbon-carbon bonds .
  • Methods : The reaction involves the cross-coupling of an organoboron compound with a halide using a palladium catalyst .
  • Results : This reaction is widely utilized for synthesizing various organic compounds, including pharmaceuticals and polymers .

Application 7: Drug Design and Delivery

  • Summary : This compound is explored for its potential in drug design and delivery systems, especially as a boron-carrier in drugs .
  • Methods : The stability of phenylboronic pinacol esters in water is a key consideration, as these compounds are marginally stable and their hydrolysis is influenced by the pH and substituents on the aromatic ring .
  • Results : The kinetics of hydrolysis at physiological pH is significant for pharmacological applications, as it affects the release and activity of the drug .

Application 8: Organic Synthesis

  • Summary : The compound is used in organic synthesis, particularly in reactions that require a trifluoromethyl group, which is important for the properties of pharmaceuticals .
  • Methods : It serves as a building block in various synthetic pathways, contributing to the development of molecules with enhanced biological activity .
  • Results : The introduction of the trifluoromethyl group has been shown to improve the metabolic stability and biological efficacy of the resulting compounds .

Application 9: Catalytic Protodeboronation

  • Summary : The compound is involved in catalytic protodeboronation, which is a valuable transformation in the synthesis of complex molecules .
  • Methods : This process is used to remove boron groups from organic molecules, often in conjunction with other transformations such as Matteson–CH2–homologation .
  • Results : The method allows for the creation of new C–C bonds in a controlled manner, enabling the synthesis of a wide range of organic compounds .

properties

IUPAC Name

[2-(2,2-dimethylpropoxycarbonyl)-5-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BF3O4/c1-12(2,3)7-21-11(18)9-5-4-8(13(15,16)17)6-10(9)14(19)20/h4-6,19-20H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFFRSYPSCAHAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(F)(F)F)C(=O)OCC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BF3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40572993
Record name {2-[(2,2-Dimethylpropoxy)carbonyl]-5-(trifluoromethyl)phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Neopentyloxycarbonyl)-5-(trifluoromethyl)phenylboronic acid

CAS RN

204981-49-7
Record name {2-[(2,2-Dimethylpropoxy)carbonyl]-5-(trifluoromethyl)phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-trifluoromethyl-benzoic acid 2,2-dimethyl-propyl ester (4.225 g, 16.23 mmol) in tetrahydrofuran (40 mL) was added triisopropylborate (9.00 mL, 39.0 mmol). The solution was cooled to −78° C. and lithium diisopropylamide (12.0 mL of a 2.0 M solution in tetrahydrofuran/heptane, 24.0 mmol) was added dropwise over 5 minutes. The red solution was stirred for 30 minutes, warmed to 0° C., and quenched by the slow addition of 1N hydrochloric acid (50 mL). The mixture was allowed to warm to room temperature, stirred for 30 minutes and added to hexanes (200 mL). The layers were separated and the organic layer was washed successively with 2N hydrochloric acid (two times with 100 mL), water (100 mL), and brine (50 mL). The organic extracts were dried over magnesium sulfate, filtered, and concentrated to an oil. The crude product was crystallized from heptane (40 mL) to provide 2-(2,2-dimethyl-propoxycarbonyl)-5-trifluoromethyl-benzeneboronic acid (3.037 g, 62% yield) as a white solid: mp=159-160° C.; IR 3377 (br), 2963, 1703, 1371, 1308, 1171, 1131, 794, 709 cm−1; 1H NMR (400 MHz, DMSO/D2O) δ8.05 (d, J=8.1 Hz, 1H), 7.78 (d, J=8.3 Hz, 1H), 7.66 (s, 1H), 3.94 (s, 2H), 0.95 (s, 9H); 13C NMR (100 MHz, DMSO/D2O) δ26.69, 31.69, 74.91, 125.29, 125.75, 128.30, 129.62, 131.98 (q, J=31.8 Hz), 136.28, 142.68,166.90.
Quantity
4.225 g
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9 mL
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40 mL
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solution
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tetrahydrofuran heptane
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